Acide 3,5-dinitrobenzoïque

Vue d'ensemble

Description

3,5-Dinitrobenzoic acid, also known as 3,5-DNBA, is an organic compound that is used in a wide range of applications. It is a colorless solid that is available in both crystalline and powder form. It is an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of explosives, insecticides, and other industrial chemicals. 3,5-DNBA can be synthesized from nitrobenzene and nitric acid, and it can be used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Développement de matériaux optiques non linéaires

Acide 3,5-dinitrobenzoïque : est utilisé dans la synthèse de matériaux organiques optiques non linéaires (NLO). Ces matériaux sont essentiels pour des applications en optoélectronique, conversion de fréquence optique, génération THz, optique intégrée et photonique . La capacité du composé à former des liaisons hydrogène et ses centres ioniques en font un candidat intéressant pour la création de nouvelles conceptions de cristaux avec des non-linéarités optiques du second ordre améliorées.

Stabilisation des nanoparticules d'or

Le composé sert d'agent stabilisateur dans la synthèse de nanoparticules d'or (AuNPs), qui sont importantes dans le domaine médical pour leurs propriétés chimiques et leur bioactivité potentielle . L'this compound contribue à la création d'AuNPs monodispersées à haute stabilité, ce qui est essentiel pour les applications biomédicales telles que la délivrance de médicaments et les tests diagnostiques.

Inhibition de la corrosion

En tant qu'inhibiteur de corrosion, l'this compound joue un rôle important dans la protection des métaux contre la corrosion, en particulier dans les milieux industriels où la longévité des métaux est cruciale . Son efficacité dans cette application découle de sa capacité à former une couche protectrice à la surface du métal, empêchant les dommages oxydatifs.

Applications photographiques

En photographie, l'this compound est utilisé pour ses propriétés sensibles à la lumière. Il peut être utilisé dans le processus de développement des films et papiers photographiques, où il contribue à la formation de l'image et à l'amélioration de la qualité .

Chimie analytique

Les chimistes utilisent l'this compound pour identifier les composants alcooliques des esters par des méthodes de dérivatisation. Cette application est essentielle dans l'analyse qualitative et quantitative de mélanges complexes dans les laboratoires de recherche et industriels .

Analyse fluorométrique

Le composé est impliqué dans l'analyse fluorométrique de la créatinine, un marqueur diagnostique de la fonction rénale. L'this compound réagit avec la créatinine pour produire un composé fluorescent, ce qui permet des mesures sensibles et précises des taux de créatinine dans les échantillons biologiques .

Recherche pharmaceutique

This compound : est utilisé dans la détermination de l'ampicilline, un antibiotique utilisé pour traiter une variété d'infections bactériennes. Il aide à la quantification de l'ampicilline dans les formulations pharmaceutiques, garantissant un dosage et une efficacité appropriés .

Science des matériaux

La croissance et la caractérisation de monocristaux pour des applications technologiques sont également facilitées par l'this compound. Ses propriétés sont bénéfiques pour comprendre les caractéristiques mécaniques, diélectriques et optiques des matériaux, ce qui est essentiel pour le développement de dispositifs électroniques .

Safety and Hazards

Mécanisme D'action

Target of Action

3,5-Dinitrobenzoic acid is primarily used to identify various organic substances, especially alcohols . It reacts with these substances in the presence of sulfuric acid to form a derivative . Therefore, the primary targets of 3,5-Dinitrobenzoic acid are organic substances, particularly alcohols .

Mode of Action

The compound interacts with its targets (organic substances) through a process known as derivatization . In this process, the substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid to form a derivative . This derivative is then used for further analysis .

Biochemical Pathways

It’s known that the compound plays a role in the identification of alcohols and other organic substances through derivatization . The resulting derivatives can then be analyzed to provide information about the original substance .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the pharmacokinetics of 3,5-Dinitrobenzoic acid.

Result of Action

The primary result of 3,5-Dinitrobenzoic acid’s action is the formation of a derivative that can be used for further analysis . For instance, alcohols can be identified by the melting point of their esters with 3,5-Dinitrobenzoic acid . This method is also applicable to a large number of amines .

Action Environment

The action of 3,5-Dinitrobenzoic acid can be influenced by environmental factors. For example, the compound’s solubility can affect its ability to interact with its targets . Additionally, the presence of sulfuric acid is necessary for the compound to react with organic substances and form a derivative . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other chemicals and the compound’s solubility .

Analyse Biochimique

Biochemical Properties

3,5-Dinitrobenzoic acid is known for its role in biochemical reactions, particularly in the identification of various organic substances, especially alcohols, by derivatization . The substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid to form a derivative . This method is also applicable to a large number of amines .

Cellular Effects

It is known that the compound can have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3,5-Dinitrobenzoic acid involves its interaction with other molecules at the molecular level. It is used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine

Temporal Effects in Laboratory Settings

It is known that the compound has good thermostability .

Metabolic Pathways

3,5-Dinitrobenzoic acid is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Propriétés

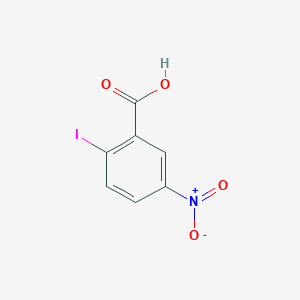

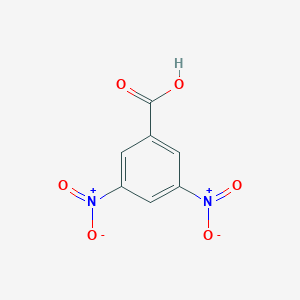

IUPAC Name |

3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWYYJYRVSBHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57542-56-0 (silver salt) | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059195 | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000141 [mmHg] | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

99-34-3 | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3F9Q018P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,5-DNBA?

A1: The molecular formula of 3,5-DNBA is C₇H₄N₂O₆, and its molecular weight is 212.12 g/mol.

Q2: How can I spectroscopically characterize 3,5-DNBA?

A2: 3,5-DNBA can be characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: Identifies characteristic functional groups like carboxyl (-COOH) and nitro (-NO₂) groups. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of 3,5-DNBA molecules in solution. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the concentration of 3,5-DNBA in solution. [, ]

Q3: Is 3,5-DNBA soluble in supercritical carbon dioxide?

A: While 3,5-DNBA exhibits limited solubility in pure supercritical carbon dioxide, the addition of cosolvents like ethanol, ethyl acetate, n-propanol, or ethylene glycol significantly enhances its solubility. []

Q4: Does 3,5-DNBA exhibit polymorphism?

A: Yes, 3,5-DNBA exhibits polymorphism. Research has identified two centrosymmetric polymorphic forms. Interestingly, commercially available 3,5-DNBA powder displays second harmonic generation activity, suggesting the presence of a noncentrosymmetric polymorph likely arising from a 3-nitrobenzoic acid impurity. []

Q5: How does 3,5-DNBA interact in crystal structures?

A: 3,5-DNBA frequently forms cocrystals and salts through hydrogen bonding interactions, particularly with molecules containing amine groups. This interaction typically involves the carboxylic acid group of 3,5-DNBA acting as a hydrogen bond donor. [, , , , , , , , , , ]

Q6: Can you elaborate on the hydrogen bonding patterns observed in 3,5-dinitrobenzamide assemblies?

A: 3,5-Dinitrobenzamide, a derivative of 3,5-DNBA, exhibits diverse hydrogen bonding patterns in supramolecular assemblies. While cyclic hydrogen bonding dominates in complexes with 3,5-DNBA, leading to channel structures, catemeric hydrogen bonds influence the molecular arrangement in assemblies with phenazine, resulting in herringbone-type structures. []

Q7: Can 3,5-DNBA be used as a probe in analytical chemistry?

A: A derivative of 3,5-DNBA, 4-hydroxy-3,5-dinitrobenzoic acid, is suitable as a probe for the indirect detection of anions in capillary zone electrophoresis using light-emitting diode detection. This application leverages its high molar absorptivity and suitable electrophoretic mobility. []

Q8: What are the applications of 3,5-DNBA in the synthesis of energetic materials?

A: 3,5-DNBA serves as a building block in the synthesis of energetic coordination polymers and complexes with azide and imidazole ligands. These materials exhibit promising detonation properties, good thermal stability, and insensitivity to external stimuli, suggesting potential applications as explosives or propellant additives. [, , ]

Q9: Has 3,5-DNBA been utilized in the development of chiral stationary phases?

A: Yes, (R)-1-naphthylglycine coupled with 3,5-DNBA acts as a chiral stationary phase in high-performance liquid chromatography, enabling the enantiomeric separation of beta-blockers like metoprolol and bisoprolol. []

Q10: How does 3,5-DNBA contribute to the degradation of pollutants?

A: A bacterium identified as Comamonas testosteroni A3 has demonstrated the ability to degrade 3,5-DNBA effectively. This bacterium utilizes 3,5-DNBA as its sole carbon source, mineralizing the compound and achieving a degradation rate exceeding 95% within 12 hours. [, ]

Q11: Can the co-aggregation ability of bacteria enhance the degradation of 3,5-DNBA?

A: Yes, research indicates that the co-aggregation of Bacillus cereus G5 with 3,5-DNBA-degrading bacterium Comamonas testosteroni A3 in biofilm reactors significantly enhances the degradation process. The co-aggregation facilitates biofilm formation and immobilizes the degrading bacteria, resulting in faster bioaugmentation and greater resistance to shock loading. []

Q12: Are there any computational chemistry studies related to 3,5-DNBA?

A: Yes, molecular simulations and calculations have been employed to investigate the intermolecular interactions of 3,5-DNBA in various solvents. These studies contribute to a deeper understanding of 3,5-DNBA's nucleation kinetics and crystallization behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.